molecular formula C56H93NO23 B8103859 Fmoc-NH-PEG19-CH2CH2COOH

Fmoc-NH-PEG19-CH2CH2COOH

Cat. No.: B8103859
M. Wt: 1148.3 g/mol
InChI Key: CWGHUZRAQUKEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional compound comprising three key components:

  • Fmoc (Fluorenylmethoxycarbonyl): A base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) to enable controlled deprotection .
  • PEG19: A 19-unit polyethylene glycol chain that enhances water solubility, reduces immunogenicity, and provides steric flexibility .
  • Propionic Acid (–CH2CH2COOH): A terminal carboxylic acid group enabling covalent conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93NO23/c58-55(59)9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-57-56(60)80-49-54-52-7-3-1-5-50(52)51-6-2-4-8-53(51)54/h1-8,54H,9-49H2,(H,57,60)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHUZRAQUKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93NO23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1148.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone for constructing PEG-based linkers. The process involves:

  • Resin Functionalization : Wang or Rink amide resin is pre-loaded with the initial Fmoc-protected amino acid.

  • PEG Chain Elongation : Iterative coupling of Fmoc-PEG modules (e.g., Fmoc-NH-PEGn-COOH) using activators like HBTU/HOBt or PyBOP.

  • Terminal Carboxylate Introduction : The final PEG unit is functionalized with bromoacetic acid or succinic anhydride to introduce the CH2CH2COOH moiety.

Key Reaction Conditions :

  • Deprotection: 20% piperidine in DMF (90°C, microwave-assisted, 2 minutes).

  • Coupling: 4 eq. Fmoc-PEG-OH, 4 eq. HBTU, 8 eq. DIPEA in DMF (room temperature, 1–2 hours).

Yield : 60–75% after HPLC purification.

Solution-Phase Synthesis

For large-scale production, solution-phase methods avoid resin limitations:

  • Fmoc Protection : Ethylenediamine is mono-Boc-protected, followed by Fmoc introduction via Fmoc-Osu in dichloromethane (DCM).

  • PEG Conjugation : The Fmoc-amine reacts with PEG19-diol using Mitsunobu conditions (DIAD, PPh3) to form the PEG19 backbone.

  • Carboxylation : The terminal hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4).

Optimization Challenges :

  • Side Reactions : PEG diols may form dimers; excess PEG (1.5 eq.) and low temperatures (0–5°C) mitigate this.

  • Purification : Flash chromatography (SiO2, 5% MeOH/DCM) removes unreacted PEG.

Yield : 32–47%.

Critical Reaction Parameters

Table 1: Comparative Analysis of Synthetic Methods

ParameterSPPSSolution-Phase
ScaleMilligram to gramMulti-gram to kilogram
Purity (HPLC)≥95%85–92%
Time per Cycle30–60 minutes12–24 hours
Cost EfficiencyHigh (reusable resin)Moderate (solvent-intensive)

Deprotection and Functionalization

Fmoc Removal

The Fmoc group is cleaved using 20% piperidine in DMF (half-life: ~6 seconds). Microwave irradiation (90°C, 2 minutes) enhances efficiency, reducing racemization risks.

Carboxylic Acid Activation

The terminal COOH group is activated with EDC/HOBt or HATU for conjugation to PROTAC warheads.

Side Reaction Mitigation :

  • EDAC-Induced Isourea Formation : Add N-hydroxysuccinimide (NHS) to stabilize the intermediate.

  • Solvent Choice : Anhydrous DMF or DMSO minimizes hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : δ 7.30–7.75 (Fmoc aromatic protons), 3.50–3.70 (PEG backbone), 2.30–2.50 (CH2CH2COOH).

  • 13C NMR : 156 ppm (Fmoc carbonyl), 70–72 ppm (PEG ethers), 174 ppm (COOH).

Mass Spectrometry

  • ESI-MS : m/z 1149.3 [M+H]+.

  • Purity : ≥95% (LC-MS).

Industrial-Scale Optimization

Cost-Effective Reagents

  • Alternative to Trimethylchlorosilane : Using sulfur oxychloride in methanol reduces costs by 40% while maintaining yield (47%).

  • Solvent Recycling : DMF and DCM are distilled and reused, cutting material costs by 25%.

Green Chemistry Approaches

  • Microwave-Assisted Synthesis : Reduces reaction times by 70% (e.g., deprotection in 2 minutes vs. 30 minutes conventionally).

  • Aqueous Workup : Replaces ethyl acetate with dichloromethane/water systems, improving safety and waste management .

Scientific Research Applications

Fmoc-NH-PEG19-CH2CH2COOH is widely used in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation in drug discovery and development. The compound’s polyethylene glycol chain enhances solubility and bioavailability, making it suitable for various biomedical applications.

Applications in Different Fields:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in cancer treatment and neurodegenerative diseases.

    Industry: Employed in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG19-CH2CH2COOH in PROTACs involves the following steps:

    Binding: The linker connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.

    Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to selective protein degradation.

Comparison with Similar Compounds

Comparative Analysis with Analogous PEGylated Compounds

Key variables for comparison include PEG chain length (n), molecular weight, solubility, reactivity, and application-specific performance.

Table 1: Structural and Functional Comparison of Fmoc-NH-PEGn-CH2CH2COOH Derivatives

Compound PEG Length (n) Molecular Formula Molecular Weight Purity Key Applications
Fmoc-NH-PEG6-CH2COOH 6 C29H39NO10 561.62 >95% ADC linkers, controlled drug release
Fmoc-NH-PEG9-CH2CH2COOH 9 C56H93NO23* ~868* N/A Organic synthesis, drug delivery
Fmoc-NH-PEG12-CH2COOH 12 C39H59NO15 781.88 >95% Peptide synthesis, biomolecule labeling
Fmoc-NH-PEG15-CH2CH2COOH 15 C48H77NO19 972.12 >95% PROTAC linkers, bioconjugation
Fmoc-NH-PEG19-CH2CH2COOH 19 C56H93NO23 1,148.33 >95% Drug delivery, surface functionalization

Note: Molecular formula for PEG9 extrapolated based on PEG12 and PEG19 data .

Key Findings:

a) PEG Chain Length and Solubility
  • Longer PEG chains (e.g., PEG19 vs. PEG6) significantly enhance water solubility and biocompatibility due to increased hydrophilicity and steric shielding .
  • PEG19’s extended length reduces nonspecific binding in biological systems, making it ideal for in vivo applications .
b) Reactivity and Conjugation Efficiency
  • Terminal carboxylate reactivity is consistent across derivatives, but longer PEG chains (e.g., PEG19) reduce steric hindrance, improving coupling efficiency with bulky biomolecules .
  • Shorter chains (e.g., PEG6) are preferred for small-molecule conjugates where compact spacing is critical (e.g., ADCs) .
c) Cost and Availability
  • PEG19 derivatives are more expensive (e.g., 1g at $700 ) compared to PEG12 (1g at $450 ) due to synthesis complexity and purification challenges.
d) Application-Specific Performance
  • Drug Delivery : PEG19’s long chain enhances drug stability and circulation time, outperforming shorter analogs .
  • Surface Functionalization: PEG19’s flexibility improves coating uniformity on nanoparticles compared to rigid shorter chains .
  • Solid-Phase Synthesis : PEG12 and PEG15 balance flexibility and cost for peptide synthesis .

Critical Considerations for Selection

  • Synthesis Goals : Use PEG6–PEG12 for cost-sensitive or small-scale applications; opt for PEG15–PEG19 for in vivo or sterically demanding projects .
  • Reaction Conditions : Longer PEG chains may require optimized coupling conditions (e.g., extended reaction times) to achieve high yields .
  • Regulatory Compliance : Ensure PEG length aligns with FDA guidelines for biocompatibility in drug formulations .

Biological Activity

Fmoc-NH-PEG19-CH2CH2COOH is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This compound features an Fmoc (fluorenylmethyloxycarbonyl) protecting group linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability. The carboxylic acid functionality allows for further conjugation with various biomolecules, making it a versatile tool in biochemical research and therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Fmoc NH PEG19CH2CH2COOH\text{Fmoc NH PEG}_{19}-\text{CH}_2\text{CH}_2\text{COOH}
  • Fmoc Group : Provides protection during peptide synthesis.
  • PEG Chain : Enhances solubility and biocompatibility.
  • Carboxylic Acid : Facilitates conjugation with other molecules.

This compound functions primarily through its PEGylation capabilities, which improve the pharmacokinetic properties of therapeutic agents. The PEG moiety reduces immunogenicity and increases circulation time in the bloodstream, while the Fmoc group allows for selective deprotection during peptide synthesis.

2. Applications in Drug Development

The compound is utilized in various applications, including:

  • Peptide Synthesis : Acts as a linker for synthesizing peptides with enhanced stability and solubility.
  • Antibody-Drug Conjugates (ADCs) : Facilitates targeted delivery of cytotoxic drugs to specific cells, improving therapeutic efficacy while minimizing side effects .
  • PROTAC Synthesis : Used in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation .

Case Studies

  • Targeted Drug Delivery :
    • A study demonstrated that PEGylated compounds significantly increased the half-life of drugs in circulation, leading to improved therapeutic outcomes in animal models .
  • Antibody Conjugation :
    • Research indicated that this compound could effectively conjugate with monoclonal antibodies, enhancing their specificity towards cancer cells while reducing off-target effects .
  • Cellular Uptake :
    • Experiments showed that cells treated with PEGylated drugs exhibited higher uptake rates compared to non-PEGylated counterparts, suggesting enhanced bioavailability due to the hydrophilic nature of PEG .

Data Tables

PropertyValue
Molecular Weight500 g/mol (approx.)
SolubilitySoluble in water
StabilityStable at -20°C
Purity≥ 95%
ApplicationDescription
Peptide SynthesisEnhances yield and purity
Drug FormulationImproves solubility
PROTAC DevelopmentEnables targeted therapy

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-NH-PEG19-CH2CH2COOH, and how can purity be validated?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, where the Fmoc group protects the amine during PEG chain elongation. Post-synthesis, reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) is used for purification. Purity (>95%) is confirmed via analytical HPLC and MALDI-TOF mass spectrometry (m/z: 1148.33 expected) .
  • Key Parameters : Monitor reaction pH (8–9 for Fmoc deprotection using 20% piperidine/DMF) and PEG chain integrity via 1^1H NMR (δ 3.5–3.7 ppm for PEG backbone) .

Q. Which solvents are optimal for dissolving this compound in bioconjugation experiments?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
DMF>50Preferred for amine reactions
DCM>30Avoid prolonged storage
Water~20pH-dependent (optimize at 6–7)
THF~25Limited use in aqueous systems
  • Guidance : Pre-dissolve in DMF for carbodiimide-mediated coupling (e.g., EDC/NHS activation of carboxylate) to minimize side reactions .

Q. How to characterize PEG chain length and terminal group functionality?

  • Analytical Workflow :

NMR : 1^1H NMR confirms PEG repeat units (integration of –CH2_2CH2_2O– at δ 3.5–3.7 ppm) and Fmoc protection (δ 7.3–7.8 ppm for aromatic protons).

MALDI-TOF : Detects molecular ion peaks (e.g., [M+Na]+^+ at m/z 1171.33) to validate PEG19 chain length .

FTIR : Carboxylic acid C=O stretch at ~1700 cm1^{-1} confirms intact terminal group .

Advanced Research Questions

Q. How to resolve discrepancies in conjugation efficiency between this compound and amine-bearing biomolecules?

  • Troubleshooting Framework :

  • Hypothesis 1 : Incomplete activation of carboxylate.
  • Test: Replace EDC/NHS with DMTMM; monitor activation via 13^{13}C NMR (appearance of active ester carbonyl at ~175 ppm) .
  • Hypothesis 2 : Steric hindrance from PEG19 spacer.
  • Test: Compare coupling yields with shorter PEG variants (e.g., PEG12 vs. PEG19) using fluorescence quantification .
    • Data Interpretation : Use ANOVA to assess statistical significance of PEG length vs. reaction efficiency (p < 0.05) .

Q. How to optimize Fmoc deprotection while minimizing PEG chain degradation?

  • Experimental Design :

  • Variables : Piperidine concentration (10–30% in DMF), deprotection time (2–20 min), temperature (RT vs. 4°C).
  • Outcome Metrics : Fmoc removal efficiency (HPLC peak area reduction) vs. PEG integrity (MALDI-TOF).
    • Results : 20% piperidine for 10 min at RT achieves >98% deprotection without PEG cleavage .

Q. What strategies mitigate batch-to-batch variability in PEG19 spacer length during synthesis?

  • Process Control :

  • Step 1 : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to monitor PEG polydispersity (target: Đ < 1.05) .
  • Step 2 : Implement automated synthesis with real-time FTIR to track ethylene oxide addition .
    • Validation : Compare 1^1H NMR integration ratios of PEG backbone protons across batches .

Methodological Considerations

  • Literature Review : Prioritize databases like PubMed and Web of Science for recent studies on PEGylation techniques (filter by "bioconjugation" and "drug delivery") .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing animal studies involving PEGylated therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.